molecular formula C9H14N2 B2410899 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile CAS No. 96920-55-7

8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile

Cat. No. B2410899
Key on ui cas rn: 96920-55-7
M. Wt: 150.225
InChI Key: DOUCIMIQXTWTDF-UHFFFAOYSA-N
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Patent
US06174894B1

Procedure details

3-Cyano-8-methyl-8-azabicyclo[3.2.1]octane (IV) can be prepared by treating tropinone (V) with tosylmethyl isocyanide in the presence of a suitable base, such as potassium ethoxide. Alternatively, 3-cyano-8-methyl-8-azabicyclo[3.2.1]octane (IV) can be prepared by treating tropine (X) with thionyl chloride to give 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane (XII) and reacting (XII) with cyanide as described in J. Am. Chem. Soc., (1958) 80, 4677.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([CH:3]1[CH2:9][CH:8]2[N:10]([CH3:11])[CH:5]([CH2:6][CH2:7]2)[CH2:4]1)#N.CN1C2CC(CC1CC2)=O.S(C[N+]#[C-])(C1C=CC(C)=CC=1)(=O)=O.[O-]CC.[K+].CN1C2CC(O)CC1CC2.S(Cl)([Cl:51])=O>>[Cl:51][CH:3]1[CH2:9][CH:8]2[N:10]([CH3:11])[CH:5]([CH2:6][CH2:7]2)[CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1CC2CCC(C1)N2C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2CCC1CC(=O)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Step Three
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1CC2CCC(C1)N2C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2CCC1CC(C2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1CC2CCC(C1)N2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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